Galnon is a synthetic, low molecular weight, non-peptide agonist of galanin receptors. [, , , ] Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, known to modulate various physiological processes, including pain perception, anxiety, depression, and feeding behavior. [, ] As a galanin receptor agonist, Galnon mimics the effects of galanin by binding to and activating galanin receptors. This property makes Galnon a valuable tool for investigating the physiological and pathological roles of the galaninergic system. [, , , ]
Galnon is a synthetic organic compound that functions as a low-molecular weight ligand for galanin receptors. It was first introduced in 2002 and has since garnered attention due to its pharmacological properties and potential therapeutic applications. Galnon exhibits affinity towards all three subtypes of galanin receptors, which are part of the G-protein coupled receptor superfamily. This compound is notable for its ability to cross the blood-brain barrier, making it a candidate for various neurological applications.
Galnon is classified as a synthetic organic compound. Its IUPAC name is 9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]carbamate. The compound is documented in several databases, including PubChem (CID 5311268) and ChEMBL (CHEMBL592414) .
The synthesis of Galnon involves complex organic chemistry techniques that ensure the formation of its specific molecular structure. The exact synthetic route has not been widely published, but it typically includes the following steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are often proprietary or unpublished in literature.
Galnon has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C40H46N4O6, with a molecular weight of approximately 654.82 g/mol. Structural analysis reveals that Galnon consists of a fluorene moiety linked to an amino acid derivative, which is crucial for its interaction with galanin receptors .
Galnon participates in various chemical reactions primarily related to its interaction with biological targets:
The specific chemical reactions involving Galnon in biological contexts are still under investigation, focusing on how it modulates receptor activity.
The mechanism of action of Galnon involves its role as an agonist at galanin receptors. Upon binding to these receptors, Galnon activates various intracellular signaling pathways:
Research indicates that while Galnon mimics some actions of galanin, it can also exhibit opposing effects under certain conditions.
Galnon possesses several physical and chemical properties that are relevant to its function:
These properties make Galnon a valuable candidate for further pharmacological exploration.
Galnon has been studied for various scientific uses due to its interaction with galanin receptors:
The quest for non-peptide galanin receptor agonists emerged from significant challenges in targeting the galaninergic system. Native galanin, a 29-30 amino acid neuropeptide discovered in 1983, modulates diverse physiological processes including seizure activity, nociception, addiction pathways, and cognition through three G protein-coupled receptors (GALR1-3) [3] [7]. Despite its therapeutic potential, peptide-based ligands faced insurmountable pharmaceutical limitations: poor blood-brain barrier (BBB) penetration, rapid enzymatic degradation, and lack of receptor subtype selectivity [4] [6]. This impasse drove research toward peptidomimetic strategies in the early 2000s.
Galnon (chemical name: N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl-N-[(1R)-1-[[(1R)-1-carboxy-2-(cyclohexylamino)-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-L-tryptophanamide) emerged in 2002 as a breakthrough molecule synthesized through rational drug design [10]. With a molecular weight of 678.82 g/mol (C₄₀H₄₆N₄O₆), it represented a structurally optimized benzodiazepine-derived scaffold capable of mimicking the N-terminal bioactive fragment of galanin (1-15) while addressing the pharmacokinetic limitations of peptide ligands [1] [10]. Its discovery marked a pivotal shift from peptide therapeutics toward brain-penetrant small molecules targeting neuropeptide systems.
Table 1: Comparative Properties of Galanin Receptor Ligands
Property | Native Galanin | Peptide Agonists | Galnon |
---|---|---|---|
Molecular Weight | ~3 kDa | 1-3 kDa | 678.82 Da |
BBB Penetration | Negligible | Low | Moderate to High |
Plasma Stability | Minutes | <30 minutes | >60 minutes |
GALR1 Kᵢ (μM) | 0.005-0.02* | Variable | 11.7 |
GALR2 Kᵢ (μM) | 0.1-0.5* | Variable | 34.1 |
Synthetic Complexity | High | Moderate-High | Moderate |
*Native peptide affinity values shown for reference [10]
Galnon exemplifies a successful peptidomimetic strategy by retaining biological functionality while overcoming pharmaceutical limitations. Structural analyses reveal how its design achieves this balance:
Figure 1: Synthetic scheme illustrating key steps in Galnon preparation, highlighting the benzodiazepine core formation and amino acid coupling reactions
Mechanistically, Galnon activates galanin receptors through Gᵢ/o protein coupling, inhibiting adenylyl cyclase and reducing cAMP production – mirroring galanin's primary signaling pathway [7]. This translates to functional modulation of neuronal activity:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3